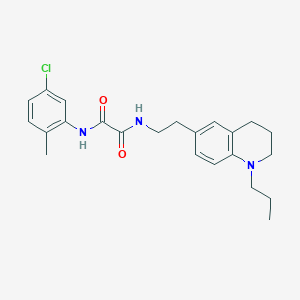

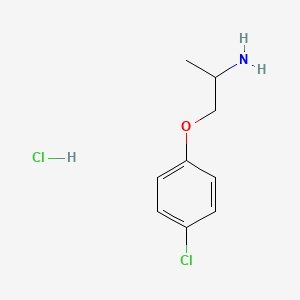

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide”, there are general methods for the synthesis of piperazine derivatives, which might be relevant given the structure of the compound . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly mentioned in the search results .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Applications De Recherche Scientifique

COX-2 Inhibition for Arthritis and Pain Management

A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives identified a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which is undergoing phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, showing the therapeutic potential of sulfonamide derivatives in inflammation and pain management Hiromasa Hashimoto et al., 2002.

Electrochemical and Spectroelectrochemical Properties

Another study reported on novel peripherally octa-substituted metallophthalocyanines, including a specific sulfonamide derivative, demonstrating their electrochemical and spectroelectrochemical properties which could be relevant in various fields such as materials science and catalysis H. Kantekin et al., 2015.

Rhodium-Catalyzed Cyanation

Research on the efficient and selective rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes using an environmentally benign sulfonamide as a cyanating reagent highlighted its potential in synthetic chemistry for producing diverse substituted acrylonitriles Manthena Chaitanya & P. Anbarasan, 2015.

Computational Study on Sulfonamide Molecules

A comprehensive computational study on a newly synthesized sulfonamide molecule provided insights into its structural, electronic properties, and interactions with proteins, illustrating the compound's potential in biochemistry and pharmacology P. Murthy et al., 2018.

Hydrodeoxygenation for Biomass Conversion

Investigation into the catalytic conversion of anisole to gasoline-range molecules over a bifunctional Pt/HBeta catalyst showcased the application of sulfonamides in enhancing hydrodeoxygenation, a key process in biomass conversion to fuels Xinli Zhu et al., 2011.

Mécanisme D'action

Propriétés

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5S/c1-13-5-6-14(21-2)15(11-13)23(19,20)17-12-16(22-10-9-18)7-3-4-8-16/h5-6,11,17-18H,3-4,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQNRKDUUKKZFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2821051.png)

![4-Cyclopropyl-5-fluoro-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2821053.png)

![3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2821054.png)

![2-(2-Methoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2821063.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2821067.png)

![N-(3-fluoro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2821068.png)